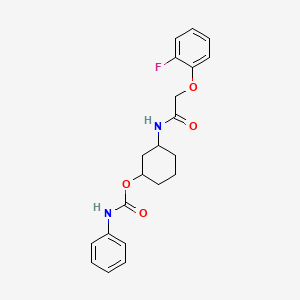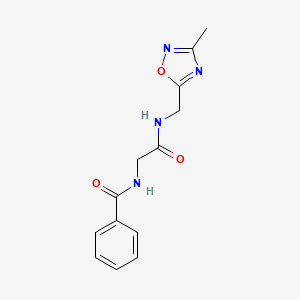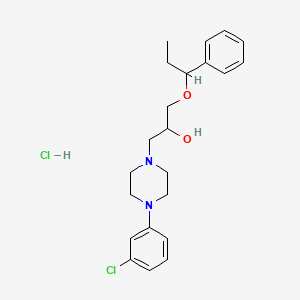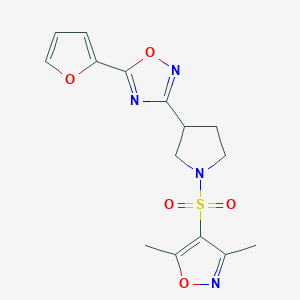
3-(2-(2-Fluorophenoxy)acetamido)cyclohexyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(2-Fluorophenoxy)acetamido)cyclohexyl phenylcarbamate is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. This compound is also known as FCPC and is a member of the carbamate family of compounds. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. In
Applications De Recherche Scientifique
Antioxidant and Radical Scavenging Activity
Research on phenolic derivatives like acetaminophen, salicylate, and 5-aminosalicylate (5-ASA) highlights their role as inhibitors of lipid peroxidation and as peroxyl radical scavengers. These compounds demonstrate varying degrees of antioxidant potencies, with 5-ASA being particularly potent in inhibiting lipid peroxidation induced by Fe2+/ascorbate. This suggests that similar compounds, including 3-(2-(2-Fluorophenoxy)acetamido)cyclohexyl phenylcarbamate, could be explored for their antioxidant properties and potential to protect against oxidative stress in biological systems (Dinis, Maderia, & Almeida, 1994).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds with specific functional groups, as seen in the study by Yang Man-li (2008), provide a foundation for the development of new chemical entities with potential pharmacological or industrial applications. Such research is crucial for advancing our understanding of chemical interactions and the potential of new compounds for various uses.
Anticancer, Anti-Inflammatory, and Analgesic Activities
The development of new chemical entities, such as 2-(substituted phenoxy) acetamide derivatives, for potential anticancer, anti-inflammatory, and analgesic agents showcases the broad spectrum of pharmacological activities that can be targeted through chemical synthesis. Compounds exhibiting these activities could be pivotal in the development of new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Photocatalytic Applications
Studies on the photocatalytic degradation of pharmaceuticals like acetaminophen using titanium dioxide nanotubes and graphene composites under UV and sunlight irradiation highlight the environmental applications of chemical compounds. Such research indicates the potential for using similar compounds in water treatment and pollution control technologies (Tao, Liang, Zhang, & Chang, 2015).
Metabolic Phenotyping in Clinical Studies
Metabolic phenotyping applied to studies of acetaminophen metabolism and hepatotoxicity offers insights into the mechanism of action and potential toxic effects of pharmaceutical compounds. This research methodology could be applied to study the metabolic pathways and effects of this compound in pre-clinical and clinical settings (Coen, 2015).
Propriétés
IUPAC Name |
[3-[[2-(2-fluorophenoxy)acetyl]amino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c22-18-11-4-5-12-19(18)27-14-20(25)23-16-9-6-10-17(13-16)28-21(26)24-15-7-2-1-3-8-15/h1-5,7-8,11-12,16-17H,6,9-10,13-14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPHHWOSMLSOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2701498.png)
![N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2701499.png)


![3-[(4-bromophenyl)sulfonyl]-N-(4-phenoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2701503.png)
![4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2701509.png)
![3-Methyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2701512.png)
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2701514.png)


